molecular formula C15H23ClN2O3 B2589445 2,4-Dimethoxy-N-(piperidin-4-ylmethyl)benzamide;hydrochloride CAS No. 2418691-01-5

2,4-Dimethoxy-N-(piperidin-4-ylmethyl)benzamide;hydrochloride

Cat. No. B2589445
CAS RN: 2418691-01-5
M. Wt: 314.81
InChI Key: LSGRBKMBPJGXDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “2,4-Dimethoxy-N-(piperidin-4-ylmethyl)benzamide;hydrochloride”, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The obtained products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The InChI code for a similar compound, 4-(Piperidin-4-ylmethyl)benzamide hydrochloride, is 1S/C13H18N2O.ClH/c14-13(16)12-3-1-10(2-4-12)9-11-5-7-15-8-6-11;/h1-4,11,15H,5-9H2,(H2,14,16);1H .

Scientific Research Applications

Therapeutic Potential and Molecular Mechanism

2,4-Dimethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride has been explored for its therapeutic implications, particularly in targeting neurological disorders and as a prokinetic agent in gastrointestinal motility disorders. Its pharmacodynamic properties suggest a novel mechanism of action involving the enhancement of acetylcholine release in the myenteric plexus of the gut, without the central depressant or antidopaminergic effects typically associated with similar compounds (McCallum et al., 1988; Wiseman & Faulds, 1994). This points towards its potential application in treating gastrointestinal motility disorders with a favorable tolerability profile.

Chemical Modifications and Derivatives

The structure of 2,4-Dimethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride lends itself to chemical modifications, leading to the synthesis of derivatives with varied biological activities. For instance, the modification of piperazine derivatives, including the arylpiperazine class, has been shown to exhibit anxiolytic-like, antidepressant, and nootropic activities in animal models, highlighting the compound's utility in generating novel pharmacologically active molecules (Strub et al., 2016).

Role in Drug Metabolism and Pharmacokinetics

The compound and its derivatives' metabolism and pharmacokinetics have been a subject of study, emphasizing the importance of understanding its biotransformation. Studies suggest that arylpiperazine derivatives undergo extensive pre-systemic and systemic metabolism, including N-dealkylation to form 1-aryl-piperazines, which possess various serotonin receptor-related effects. This metabolic pathway underscores the significance of 2,4-Dimethoxy-N-(piperidin-4-ylmethyl)benzamide hydrochloride in the development of drugs with central nervous system activity (Caccia, 2007).

properties

IUPAC Name

2,4-dimethoxy-N-(piperidin-4-ylmethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3.ClH/c1-19-12-3-4-13(14(9-12)20-2)15(18)17-10-11-5-7-16-8-6-11;/h3-4,9,11,16H,5-8,10H2,1-2H3,(H,17,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGRBKMBPJGXDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NCC2CCNCC2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethoxy-N-(piperidin-4-ylmethyl)benzamide;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.